molecular formula C11H15ClN2O B1468410 2-((3-Aminopyrrolidin-1-yl)methyl)-4-chlorophenol CAS No. 1250740-48-7

2-((3-Aminopyrrolidin-1-yl)methyl)-4-chlorophenol

Cat. No. B1468410
CAS RN: 1250740-48-7
M. Wt: 226.7 g/mol
InChI Key: KRRNFZYQYCCCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common structure in many biologically active compounds . The phenol group (a benzene ring with a hydroxyl group) is also a common structure in many chemical compounds and has various biological activities.


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is a saturated five-membered ring, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The phenol group contributes to the molecule’s polarity and can participate in hydrogen bonding.


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including functionalization of the ring . Phenols are acidic due to the presence of the hydroxyl group and can undergo reactions such as E1 and E2 eliminations.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility due to the presence of the nitrogen atom .

Scientific Research Applications

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have received great attention in recent years due to their varied medicinal applications .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

properties

IUPAC Name

2-[(3-aminopyrrolidin-1-yl)methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-9-1-2-11(15)8(5-9)6-14-4-3-10(13)7-14/h1-2,5,10,15H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRNFZYQYCCCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Aminopyrrolidin-1-yl)methyl)-4-chlorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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